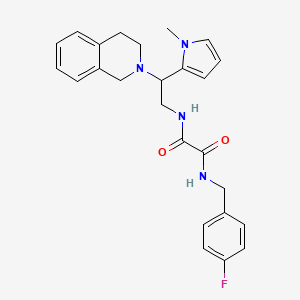

![molecular formula C14H7F3N2O2S B2923311 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-12-5](/img/structure/B2923311.png)

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is a chemical compound . It’s part of a broader class of compounds known as thieno[2,3-b]pyridines . These compounds have been studied for their potential applications in various fields, including cancer therapy .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been extensively studied . A common method involves the reaction between 1,3 di-ketone and thiocyanoacetamide . In addition, a hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block TTPY has been synthesized for π-conjugated polymers .Molecular Structure Analysis

The molecular formula of “3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is C9H4F3NO2S . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]pyridines are diverse and complex . For instance, they can be used to synthesize π-conjugated polymers .Aplicaciones Científicas De Investigación

Chemical Synthesis and Library Generation

A diverse library of fused pyridine carboxylic acids, including thieno[2,3-b]pyridines, has been developed through the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles. This method facilitates the generation of a wide range of compounds, showcasing the versatility of thieno[2,3-b]pyridine derivatives in chemical synthesis. These compounds have been shown to undergo standard combinatorial transformations such as amide coupling and esterification, underscoring their potential in medicinal chemistry and drug discovery (Volochnyuk et al., 2010).

Trifluoromethyl Group Introduction

The strategic synthesis of trifluoromethyl-substituted pyridine and quinoline carboxylic acids, including methods for introducing the trifluoromethyl group, highlights the chemical versatility of these compounds. These methodologies pave the way for creating novel compounds with potential applications in material science and pharmaceuticals (Cottet et al., 2003).

Metalation and Functionalization

Research on the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines demonstrates the compounds' reactivity and the possibility of introducing various functional groups at specific positions. This selective reactivity is crucial for designing compounds with targeted properties for use in chemical synthesis and drug design (Schlosser & Marull, 2003).

Structural Analysis and Molecular Architecture

The crystal structure analysis of related compounds provides insights into their molecular architecture, showing how the trifluoromethyl group and the carboxylic acid functionality influence the compound's overall structure. This information is essential for understanding the molecular basis of their reactivity and potential interactions in biological systems (Pinheiro et al., 2012).

Coordination Chemistry and Metal Complexes

Studies on the reactivity of pyridine carboxylic acids toward Zn(II) salts under various conditions showcase the role of these compounds in forming coordination polymers and metal complexes. Such complexes have applications in catalysis, material science, and as potential therapeutic agents (Ghosh et al., 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3N2O2S/c15-14(16,17)7-5-9-11(19-6-7)10(12(22-9)13(20)21)8-3-1-2-4-18-8/h1-6H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEHNVDRRPVEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)

![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)

![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)

![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2923242.png)

![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)

![(3Z)-3-(anilinomethylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2923248.png)

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)

![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)